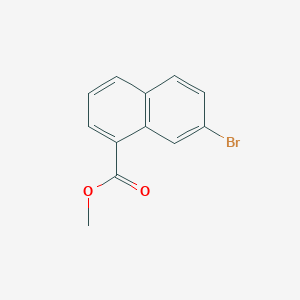

Methyl 7-bromo-1-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

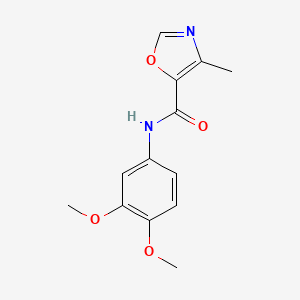

“Methyl 7-bromo-1-naphthoate” is a chemical compound with the CAS Number: 93353-67-4 . It has a molecular weight of 265.11 and its IUPAC name is methyl 7-bromo-1-naphthoate . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “Methyl 7-bromo-1-naphthoate” is 1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 7-bromo-1-naphthoate” is a solid compound . The compound should be stored in a sealed container in a dry room at normal temperature .Scientific Research Applications

Synthesis and Photophysical Studies

Methyl 7-bromo-1-naphthoate serves as a precursor in the synthesis of various complex molecules. For instance, it is used in the synthesis of photochromic naphthopyrans, a class of compounds that exhibit color change upon exposure to light. The reaction pathways involving 1-naphthol and derivatives under alumina catalysis highlight the role of Methyl 7-bromo-1-naphthoate in generating photochromic compounds and merocyanines, a type of dye with potential applications in optical data storage and photodynamic therapy (Gabbutt et al., 2003).

Medicinal Chemistry and Drug Synthesis

In medicinal chemistry, derivatives of Methyl 7-bromo-1-naphthoate have been explored for their pharmacological potential. The compound's derivatives are investigated for various bioactivities, such as anticancer, antibacterial, and antifungal properties. For example, research on naphthoquinone derivatives, which can be synthesized from Methyl 7-bromo-1-naphthoate, demonstrates significant bioactivity, including anticancer and antimalarial effects, suggesting its utility in developing new therapeutic agents (Klinchan et al., 2016).

Organic Synthesis and Material Science

Methyl 7-bromo-1-naphthoate is also pivotal in the field of organic synthesis and material science, contributing to the development of novel compounds with unique physical properties. For instance, the synthesis of fluorescent models of cholesterol utilizing bromonaphthylamines derived from Methyl 7-bromo-1-naphthoate showcases its application in creating fluorescent probes for biological studies and material sciences (Lopez & Abelt, 2012).

Catalysis and Green Chemistry

The compound finds use in catalysis, where its derivatives facilitate the formation of C–C and C–S bonds through excited state proton transfer, a method that exemplifies the principles of green chemistry by offering a more sustainable approach to chemical synthesis (Strada et al., 2019).

Safety and Hazards

properties

IUPAC Name |

methyl 7-bromonaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZPVWDBENUTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-bromo-1-naphthoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)

![8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2796129.png)

![N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide](/img/structure/B2796131.png)

![N-[3-(2-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2796135.png)

![2-[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoic acid](/img/structure/B2796138.png)

![(E)-(benzyloxy)(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2796139.png)